N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-propylthiane-4-carboxamide
Description
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-propylthiane-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiane ring, which is a six-membered ring containing sulfur, and is substituted with a carboxamide group, a chloro-fluorophenyl group, and a propyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-propylthiane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFNO3S/c1-2-8-19(11-13-14(17)4-3-5-15(13)18)16(20)12-6-9-23(21,22)10-7-12/h3-5,12H,2,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCADMHRKVDGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=C(C=CC=C1Cl)F)C(=O)C2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-propylthiane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of a suitable dithiol with a dihalide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiane ring with a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Substitution with Chloro-fluorophenyl Group: The chloro-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a chloro-fluorobenzene derivative.
Addition of the Propyl Group: The propyl group can be added through an alkylation reaction, where a suitable alkylating agent reacts with the thiane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-propylthiane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-propylthiane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-propylthiane-4-carboxamide can be compared with other similar compounds, such as:
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-methylthiane-4-carboxamide: Similar structure but with a methyl group instead of a propyl group.
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-ethylthiane-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxo-N-butylthiane-4-carboxamide: Similar structure but with a butyl group instead of a propyl group.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variation in the alkyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
